2-Picenecarboxylic acid

Catalog No.
S3322210
CAS No.
118172-80-8
M.F
C28H36O5
M. Wt
452.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Picenecarboxylic acid

CAS Number

118172-80-8

Product Name

2-Picenecarboxylic acid

IUPAC Name

10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid

Molecular Formula

C28H36O5

Molecular Weight

452.6 g/mol

InChI

InChI=1S/C28H36O5/c1-24-6-7-25(2,23(32)33)15-22(24)28(5)11-9-26(3)17-13-20(31)19(30)12-16(17)18(29)14-21(26)27(28,4)10-8-24/h12-14,22,30-31H,6-11,15H2,1-5H3,(H,32,33)

InChI Key

MEUCDRGPRSOAHE-UHFFFAOYSA-N

SMILES

CC12CCC(CC1C3(CCC4(C5=CC(=C(C=C5C(=O)C=C4C3(CC2)C)O)O)C)C)(C)C(=O)O

Canonical SMILES

CC12CCC(CC1C3(CCC4(C5=CC(=C(C=C5C(=O)C=C4C3(CC2)C)O)O)C)C)(C)C(=O)O

2-Picenecarboxylic acid is a terpenoid.
Natural product derived from plant source.
10,11-Dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid is a natural product found in Tripterygium hypoglaucum and Tripterygium wilfordii with data available.

2-Picenecarboxylic acid (CAS 118172-80-8) is a derivative of the polycyclic aromatic hydrocarbon (PAH) picene, distinguished by a carboxylic acid group at the 2-position. This functionalization provides a crucial reactive handle for subsequent chemical modifications, such as the synthesis of imides, which is not possible with the parent picene molecule.[1][2] The presence of the carboxyl group also influences the compound's electronic properties and solid-state packing, making it a key precursor for developing n-type organic semiconductors and other functional materials where precise energy-level tuning and molecular assembly are critical.[1][3]

Procuring unsubstituted picene or other carboxylated PAHs as a substitute for 2-picenecarboxylic acid is impractical for targeted applications in organic electronics. The primary value of 2-picenecarboxylic acid lies in its carboxylic acid moiety, which serves as an essential synthetic anchor for creating advanced derivatives like picene diimides—a class of n-type semiconductors.[1] Unsubstituted picene lacks this reactive site, making such syntheses impossible. Furthermore, substituting with carboxylated analogs based on different PAH cores (e.g., perylene or pyrene) would fundamentally alter the frontier molecular orbital energies (HOMO/LUMO levels) and crystalline packing behavior, disrupting the performance of devices optimized for the specific electronic and structural properties of the picene framework.[4]

Essential Precursor for High-Performance n-Channel Organic Semiconductors

2-Picenecarboxylic acid is a critical precursor for synthesizing picene diimides (Cn-PicDIs), a class of n-type organic semiconductors. The synthesis proceeds via a four-step process where the carboxylic acid functionality is essential for the imide formation.[1] The resulting C8-PicDI derivative, synthesized from the corresponding dicarboxylic acid, exhibited electron mobilities as high as 0.20 cm²/V·s in an organic field-effect transistor (OFET) setting.[1] This performance is contingent on the successful synthesis, for which the parent compound, picene, is an unsuitable starting material as it lacks the necessary reactive groups.

Evidence DimensionFeasibility as a Precursor for n-Type Materials
Target Compound DataEnables synthesis of picene diimides, leading to n-type semiconductors with electron mobility up to 0.20 cm²/V·s.
Comparator Or BaselineUnsubstituted Picene: Cannot be converted to picene diimides via the same synthetic route.
Quantified DifferenceEnables a synthetic pathway to high-performance n-type materials not otherwise accessible from the parent compound.
ConditionsFour-step synthesis to produce Cn-PicDIs, followed by fabrication of OFET devices with a ZrO2 gate substrate.

For fabricating n-channel OFETs or complementary circuits based on the picene core, this specific carboxylic acid derivative is an indispensable procurement choice.

Enables Controlled Molecular Assembly through Hydrogen Bonding

The carboxylic acid group provides a strong hydrogen-bonding motif (O-H···O) that directs intermolecular interactions and influences crystal packing. In analogous systems like pyridine-2,6-dicarboxylic acid and benzo[e]pyrene dicarboxylic acid, the carboxyl groups form robust, directional hydrogen bonds, creating well-defined supramolecular structures such as infinite chains or ribbon-like shapes.[4][5] This contrasts with unsubstituted picene, which relies on weaker van der Waals and π-π interactions, leading to a different (herringbone) packing structure.[6] Controlled assembly is critical for optimizing thin-film morphology and achieving efficient charge transport in semiconductor devices.

Evidence DimensionDominant Intermolecular Interaction
Target Compound DataStrong, directional O-H···O hydrogen bonding.
Comparator Or BaselineUnsubstituted Picene: Weaker, less directional C-H···π and π-π stacking interactions.
Quantified DifferenceIntroduction of a primary, structure-directing force, enabling different and potentially more ordered packing motifs.
ConditionsSolid-state crystal packing and thin-film formation.

This compound should be selected over unsubstituted picene when the research goal is to create highly ordered thin films where molecular orientation is controlled by hydrogen bonding.

Modification of Frontier Molecular Orbital Energy Levels

The introduction of a carboxylic acid, an electron-withdrawing group, is a known strategy to modify the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels of a PAH core.[3] While direct measurements on 2-picenecarboxylic acid are not readily available, data on picene substituted with electron-donating methoxy groups shows a significant elevation of the HOMO level from -5.61 eV (unsubstituted picene) to -5.24 eV.[7] By chemical principle, an electron-withdrawing group like -COOH is expected to have the opposite effect, lowering the HOMO and LUMO levels. This provides a rational basis for selecting 2-picenecarboxylic acid over picene when a deeper HOMO level is required for energy-level alignment in heterojunction devices.

Evidence DimensionExpected HOMO Energy Level Shift
Target Compound DataExpected to lower the HOMO/LUMO levels relative to picene.
Comparator Or BaselineUnsubstituted Picene: Calculated HOMO at -5.61 eV.
Quantified DifferenceThe carboxylic acid group acts as an electron-withdrawing substituent, providing a means to tune energy levels downwards.
ConditionsDFT B3LYP/6-31(d) level calculations for methoxy-picenes provide context for substituent effects on the picene core.

This compound is the logical choice over unsubstituted picene for applications requiring precise energy-level matching with other materials, such as in organic solar cells or OLEDs.

Core Building Block for Picene-Based n-Type Semiconductors

This compound is the designated starting material for synthesizing picene diimides and related structures for use in n-channel organic field-effect transistors (OFETs). Its carboxylic acid group is the essential reactive site for the imidization reaction needed to produce these high-performance electron-transporting materials.[1]

Development of Supramolecular Assemblies and Ordered Thin Films

Ideal for crystal engineering and materials science research focused on creating highly ordered molecular structures. The carboxylic acid enables the formation of predictable, strong hydrogen-bonding networks, a level of control not achievable with unsubstituted picene, which is crucial for studying structure-property relationships in organic electronics.[4][5]

Tuning Energy-Level Alignment in Organic Electronic Devices

A strategic choice for researchers designing multi-layer organic electronic devices, such as organic photovoltaics (OPVs) or light-emitting diodes (OLEDs). The electron-withdrawing nature of the carboxyl group allows for the rational tuning of the picene core's HOMO/LUMO energy levels to optimize charge injection, extraction, or exciton dissociation at material interfaces.[7]

XLogP3

6.2

Dates

Last modified: 08-19-2023

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